molecular formula C17H12ClFN2O3 B11388017 N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11388017
M. Wt: 346.7 g/mol
InChI Key: DOWWUUQJQIROGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a fluorophenoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and fluorophenoxy groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide include other oxazole derivatives and compounds with similar functional groups, such as:

  • N-(4-chlorophenyl)-2-(4-fluorophenoxy)acetamide
  • 3-(4-chlorophenyl)-1,2-oxazole-5-carboxamide
  • 2-(4-fluorophenoxy)-N-(3-oxazolyl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12ClFN2O3

Molecular Weight

346.7 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C17H12ClFN2O3/c18-12-3-1-11(2-4-12)15-9-17(24-21-15)20-16(22)10-23-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,22)

InChI Key

DOWWUUQJQIROGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.